
1,5-Diphenyl-1h-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diphenyl-1h-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1h-1,2,4-triazole-3-carboxamide can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acid derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diphenyl-1h-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: The compound exhibits anticonvulsant, anti-inflammatory, and anticancer activities, making it a promising candidate for drug development.
Industry: It is used in the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of 1,5-Diphenyl-1h-1,2,4-triazole-3-carboxamide varies depending on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter systems, while its anticancer activity may involve the inhibition of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,5-Diphenyl-1h-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1,5-Diaryl-1h-1,2,4-triazole-3-carboxamide: These compounds share a similar triazole scaffold but differ in the substitution patterns on the phenyl rings.
1,2,3-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring, leading to distinct chemical properties and biological activities.
1,2,4-Triazole-3-thione derivatives: These compounds contain a sulfur atom in place of the carboxamide group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
85232-24-2 |
|---|---|
Molekularformel |
C15H12N4O |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
1,5-diphenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C15H12N4O/c16-13(20)14-17-15(11-7-3-1-4-8-11)19(18-14)12-9-5-2-6-10-12/h1-10H,(H2,16,20) |
InChI-Schlüssel |
HYKBMXNRBPETIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)

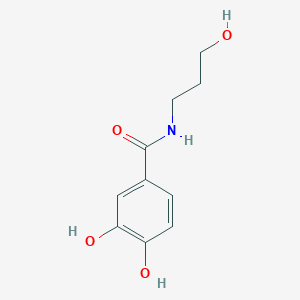
![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
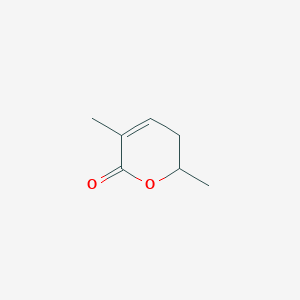
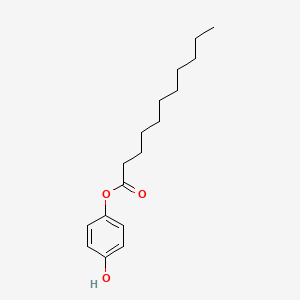
![5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14407459.png)

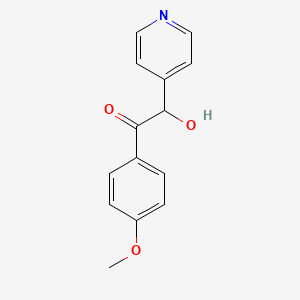

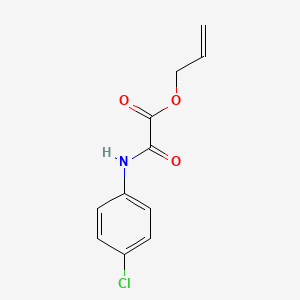
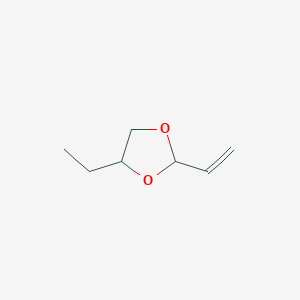
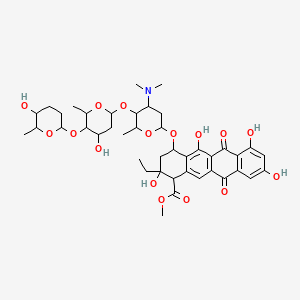
![1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene](/img/structure/B14407503.png)
